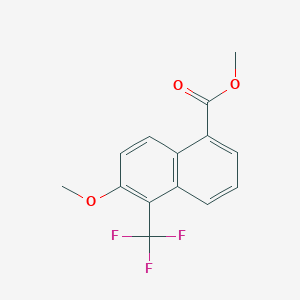

Methyl 6-methoxy-5-trifluoromethyl-1-naphthoate

货号 B8488610

分子量: 284.23 g/mol

InChI 键: RHWIHRLTIWWWCD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04705882

Procedure details

A mixture of 5-iodo-6-methoxy-1-naphthalenecarboxylic acid methyl ester (10.26 g, 30 mmoles, described in Example 1f), trifluoromethyl iodide (12 g, 61.2 mmoles), freshly prepared copper powder (5.7 g, prepared according to the procedure of R. Q. Brewster and T. Groening, "Organic Syntheses", Coll. Vol. II, John Wiley and Sons, New York, N.Y., U.S.A., 1948, p. 445) and pyridine (45 ml) was charged into a stainless steel autoclave. The vessel was shaken and heated at 120° C. for 20 hr and cooled to room temperature. The mixture was diluted with diethyl ether-ethyl acetate (1:1). The insoluble material was removed by filtration. The filtrate was washed with 1N aqueous HCl, water and dried (MgSO4). The solvent was removed under reduced pressure. The residue was crystallized from ethanol to give 6.4 g of 5-(trifluoromethyl)-6-methoxy-1-naphthalenecarboxylic acid methyl ester; mp 79°-80° C.; NMR (CDCl3) δ3.95 (s, 6H), 8.00 (m, 5H). A mixture of the latter ester (6.3 g, 22 mmoles), 1N aqueous NaOH solution (34.12 ml) and methanol (100 ml) was stirred at 20°-22° C. for 4 hr. The mixture was adjusted to pH 7 with 1N aqueous HCl, methanol was removed from the mixture by distillation and the concentrated mixture was made acidic (pH 2) with 1N aqueous HCl. The resulting precipitate was collected and dried to yield 6 g of the title compound; mp 218°-219° C.; NMR (DMSO-d6) δ4.0 (s, 3H), 8.3 (m, 5H), 10.6 (broad, 1H).

Quantity

10.26 g

Type

reactant

Reaction Step One

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step One

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

diethyl ether ethyl acetate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[C:10](I)[C:11]([O:15][CH3:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4].[F:18][C:19](I)([F:21])[F:20].N1C=CC=CC=1>C(OCC)C.C(OCC)(=O)C.[Cu]>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[C:10]([C:19]([F:21])([F:20])[F:18])[C:11]([O:15][CH3:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.26 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1=CC=CC2=C(C(=CC=C12)OC)I

|

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(F)(F)I

|

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Two

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

diethyl ether ethyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC.C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The vessel was shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The insoluble material was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with 1N aqueous HCl, water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was crystallized from ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=CC=CC2=C(C(=CC=C12)OC)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.4 g | |

| YIELD: CALCULATEDPERCENTYIELD | 75.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |